molecular formula C18H20N3NaO3S B190233 Dexrabeprazole sodium CAS No. 171440-18-9

Dexrabeprazole sodium

Cat. No.: B190233
CAS No.: 171440-18-9
M. Wt: 381.4 g/mol
InChI Key: KRCQSTCYZUOBHN-VQIWEWKSSA-N
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Description

Dexrabeprazole sodium is a proton pump inhibitor used primarily in the treatment of gastroesophageal reflux disease and gastrointestinal ulcers. It is the R (+)-isomer of rabeprazole, which is known for its effectiveness in reducing stomach acid production by inhibiting the H+/K+ ATPase enzyme at the gastric parietal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dexrabeprazole sodium involves the synthesis of the R (+)-isomer of rabeprazole. The process typically includes the use of magnesium oxide as an alkaline stabilizer to ensure the stability of the compound. The enteric-coated tablets are prepared by incorporating dexrabeprazole into a core with the stabilizer, followed by an enteric-coat surface layer and an intervening thin seal coat .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the stability and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Dexrabeprazole sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Scientific Research Applications

Dexrabeprazole sodium has a wide range of scientific research applications, including:

Mechanism of Action

Dexrabeprazole sodium exerts its effects by specifically inhibiting the H+/K+ ATPase enzyme at the secretory surface of the gastric parietal cell. This enzyme system is regarded as the acid (proton) pump, and by blocking this enzyme, this compound effectively reduces gastric acid secretion. This inhibition is dose-related and leads to the suppression of both basal and stimulated acid secretion .

Comparison with Similar Compounds

Similar Compounds

Dexrabeprazole sodium belongs to the class of substituted benzimidazoles, which includes other proton pump inhibitors such as:

Uniqueness

What sets this compound apart from other similar compounds is its higher potency and effectiveness as the R (+)-isomer of rabeprazole. This specific isomer has been reported to be more effective and potent than the S (−)-isomer, making it a preferred choice for certain medical applications .

Properties

IUPAC Name

sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/t25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCQSTCYZUOBHN-VQIWEWKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171440-18-9
Record name Dexrabeprazole sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171440189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEXRABEPRAZOLE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7PHQ4KA8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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